![molecular formula C16H23N3O3 B7353657 (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide, commonly known as CP-690,550, is a small molecule drug that is being studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the signaling pathways of various cytokines.
Mechanism of Action
CP-690,550 exerts its pharmacological effects by inhibiting (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide, which is a cytoplasmic tyrosine kinase that is predominantly expressed in hematopoietic cells. This compound is activated by the binding of various cytokines to their respective receptors, leading to the phosphorylation and activation of downstream signaling pathways. By inhibiting this compound, CP-690,550 can block the activation of these signaling pathways, leading to the suppression of the immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent immunosuppressive effects in various preclinical and clinical studies. In a phase II clinical trial in patients with rheumatoid arthritis, CP-690,550 was shown to significantly reduce the signs and symptoms of the disease, as well as improve physical function and quality of life. CP-690,550 has also been shown to be effective in the treatment of psoriasis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
CP-690,550 is a potent inhibitor of (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide and has been extensively studied for its potential therapeutic applications in various autoimmune diseases. However, there are some limitations to its use in lab experiments. For example, CP-690,550 has a short half-life in vivo, which may limit its efficacy in some experimental settings. Additionally, CP-690,550 may have off-target effects on other JAK family members, which may complicate its use in some experiments.
Future Directions
There are several future directions for the study of CP-690,550. One potential direction is the development of more potent and selective (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide inhibitors that can overcome the limitations of CP-690,550. Another direction is the investigation of the long-term safety and efficacy of CP-690,550 in various autoimmune diseases. Additionally, the role of this compound in other disease states, such as cancer and viral infections, warrants further investigation. Finally, the development of novel drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of CP-690,550 may also be an area of future research.
Synthesis Methods
CP-690,550 is a synthetic molecule that was first synthesized by Pfizer. The synthesis of CP-690,550 involves the condensation of 2-cyclopropyl-4-methylsulfonyl-3-pyridinylamine with (R)-3-hydroxy-2-oxooxolane-4-carboxylic acid, followed by the reaction with 6-(2-methylpropoxy)pyrimidin-4-amine. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 can suppress the activation of T cells and other immune cells, leading to the suppression of the immune response.
properties
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-10(2)8-22-14-7-13(17-9-18-14)19-16(20)12-5-6-21-15(12)11-3-4-11/h7,9-12,15H,3-6,8H2,1-2H3,(H,17,18,19,20)/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMIJZQKRZWAHN-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=NC(=C1)NC(=O)C2CCOC2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=NC=NC(=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.